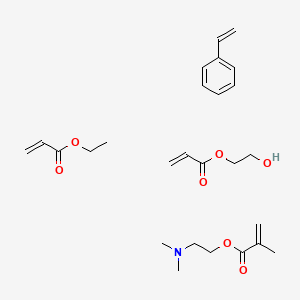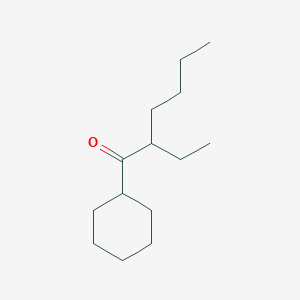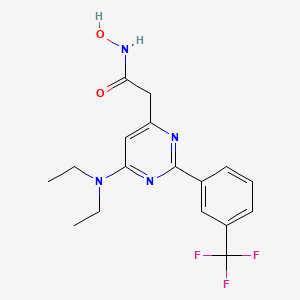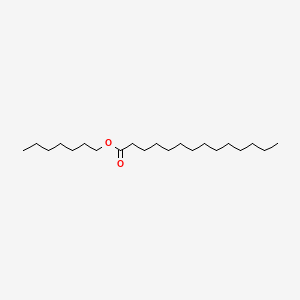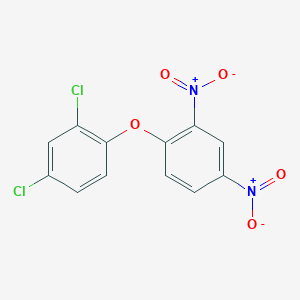
2,4-Dichloro-1-(2,4-dinitrophenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-1-(2,4-dinitrophenoxy)benzene is an organic compound that belongs to the class of aromatic compounds known as nitrophenyl ethers. This compound is characterized by the presence of two chlorine atoms and two nitro groups attached to a benzene ring, with an ether linkage connecting two benzene rings. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(2,4-dinitrophenoxy)benzene typically involves the nitration of 2,4-dichlorophenol followed by etherification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2,4-dichloro-1-nitrophenol is then reacted with 2,4-dinitrochlorobenzene in the presence of a base such as potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and column chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-1-(2,4-dinitrophenoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like iron powder or catalytic hydrogenation.
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions on the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Iron powder in acidic medium or hydrogen gas with a palladium catalyst.
Electrophilic Aromatic Substitution: Chlorine gas or bromine in the presence of a Lewis acid catalyst like ferric chloride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Reduction: Formation of 2,4-dichloro-1-(2,4-diaminophenoxy)benzene.
Electrophilic Aromatic Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2,4-Dichloro-1-(2,4-dinitrophenoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as an inhibitor of certain enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-1-(2,4-dinitrophenoxy)benzene involves its interaction with molecular targets such as enzymes. The nitro groups can undergo reduction to form reactive intermediates that can inhibit enzyme activity. The compound can also participate in nucleophilic substitution reactions, leading to the modification of biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-1-nitrophenoxybenzene
- 2,4-Dichloro-1-(4-nitrophenoxy)benzene
- 2,4-Dichloro-1-(2,4-dinitrophenoxy)benzene
Uniqueness
This compound is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry and research applications.
Propiedades
Número CAS |
52423-45-7 |
|---|---|
Fórmula molecular |
C12H6Cl2N2O5 |
Peso molecular |
329.09 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenoxy)-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H6Cl2N2O5/c13-7-1-3-11(9(14)5-7)21-12-4-2-8(15(17)18)6-10(12)16(19)20/h1-6H |
Clave InChI |
FEQRCTGXGBJKFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



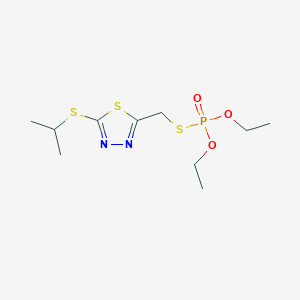


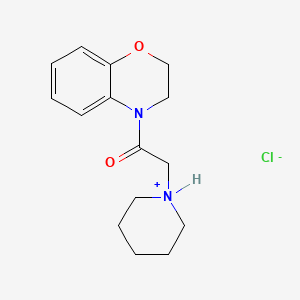
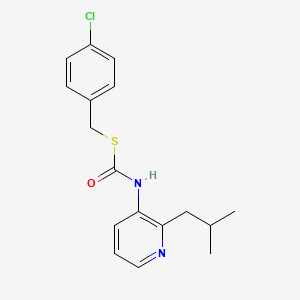
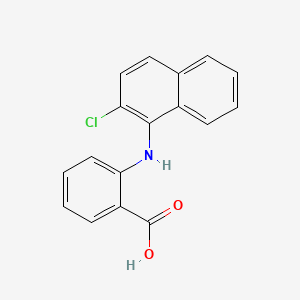

![Benzamide, N-[(ethylamino)thioxomethyl]-](/img/structure/B14658463.png)
